Superior ETA Receptor Binding Affinity: Tezosentan-d4 vs. Bosentan vs. Macitentan
Tezosentan-d4 retains the parent compound's receptor binding profile. In functional assays using isolated rat aorta (ETA receptors), tezosentan exhibits a pA2 of 9.5, corresponding to a sub-nanomolar functional antagonism. This compares favorably to bosentan (pA2 = 7.2 at ETA) and macitentan (pA2 = 7.6 at ETA) [1][2]. Quantitatively, a pA2 difference of 2.3 versus bosentan translates to approximately a 200-fold higher molar potency at the ETA receptor, making tezosentan-based standards the appropriate choice for studies requiring high-sensitivity detection of endothelin pathway modulation [1].
| Evidence Dimension | Functional ETA receptor antagonism (pA2) |
|---|---|
| Target Compound Data | pA2 = 9.5 |
| Comparator Or Baseline | Bosentan (pA2 = 7.2); Macitentan (pA2 = 7.6) |
| Quantified Difference | ΔpA2 = 2.3 vs. bosentan (≈200-fold higher potency); ΔpA2 = 1.9 vs. macitentan |
| Conditions | Isolated rat aorta contraction inhibition (ETA receptors) |
Why This Matters
Higher potency necessitates lower analyte concentrations in biological samples, demanding a matched internal standard with equivalent ionization efficiency for accurate quantification.
- [1] Clozel M, Ramuz H, Clozel JP, et al. Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use. J Pharmacol Exp Ther. 1999;290(2):840-846. View Source
- [2] Cenmed. Bosentan Hydrate product page (C09-0785-341). Accessed 2026. View Source
